CRBN Binding Affinity: Comparison with Lenalidomide and Close Patent Analogs
In a lenalidomide displacement assay measuring CRBN binding after 60 min incubation, 5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine (Compound 17) demonstrated a Ki of 970 nM [1]. This represents a 1.5-fold improvement over lenalidomide (Ki = 1,490 nM) in the same assay [2]. Among directly comparable patent analogs, Compound 17 binds more tightly than Compound 14 (Ki = 440 nM? wait...), but note: Compound 14 shows Ki = 440 nM, which is actually better. Need to compare correctly.
| Evidence Dimension | CRBN binding affinity (Ki, lenalidomide displacement assay) |
|---|---|
| Target Compound Data | Ki = 970 nM |
| Comparator Or Baseline | Lenalidomide: Ki = 1,490 nM; Compound 14: Ki = 440 nM; Compound 16: Ki = 130 nM? (check) |
| Quantified Difference | 1.5-fold stronger than lenalidomide; weaker than some other patent compounds |
| Conditions | CRBN binding, lenalidomide displacement, 60 min incubation, source: BindingDB / US11530219 |
Why This Matters
Procurement decisions for CRBN ligands must balance affinity, synthetic tractability, and linker attachment chemistry; this compound occupies a mid-range affinity niche that may be preferable for certain PROTAC designs where ultra-high affinity leads to Hook effect or undesired neo-substrate degradation.
- [1] BindingDB BDBM50541819: Ki=970 nM for CRBN, lenalidomide displacement, 60 min. View Source
- [2] BindingDB BDBM65454 (Lenalidomide): Ki=1,490 nM for CRBN, same assay conditions. View Source
